molecular formula C8H13N3O3 B1584751 Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate CAS No. 58046-49-4

Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate

Cat. No. B1584751
CAS RN: 58046-49-4
M. Wt: 199.21 g/mol
InChI Key: PTHDVPPLPCACPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate is a chemical compound. It likely belongs to the class of organic compounds known as pyrazoles, which are polycyclic aromatic compounds containing a five-membered ring with three carbon atoms and two nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions involving the corresponding amines, carboxylic acids, or their derivatives .


Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The ethyl and hydroxyethyl groups would be attached to specific carbon atoms within this ring, and the carboxylate group would likely be attached via an ester linkage .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on its exact structure and the conditions under which it is used. Pyrazoles can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Azo Dye Synthesis

Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate: is utilized in the synthesis of azo dye derivatives. These derivatives are significant due to their chromophoric properties, which are essential in the colorant industry. The incorporation of heterocyclic moieties like pyrazole into azo dyes enhances their bioactive properties, making them suitable for various industrial applications .

Pharmacological Activities

The compound serves as a scaffold for pharmacological agents. It’s involved in the creation of drugs with a wide range of biological activities, including anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .

Crystallography

In crystallography, derivatives of this compound have been synthesized and crystallized to study their molecular geometries and intramolecular interactions. This research aids in understanding the structural basis for the compound’s reactivity and potential applications .

Antiproliferative Activity

Derivatives of Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate have shown promising results as antiproliferative agents, particularly in inhibiting the EGFR-TK activity against various tumor cell lines. This application is crucial in the development of new cancer therapies .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. Many pyrazole derivatives exhibit biological activity and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and use. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Pyrazoles and their derivatives are an active area of research in medicinal chemistry, and new methods of synthesis and novel derivatives are continually being explored .

properties

IUPAC Name

ethyl 5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3/c1-2-14-8(13)6-5-10-11(3-4-12)7(6)9/h5,12H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHDVPPLPCACPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00330495
Record name Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate

CAS RN

58046-49-4
Record name Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethanol (100 mL) and 2-hydroxyethylhydrazine (75% in water) (125 g) were combined, stirred, and heated to about 70° C. Ethyl (ethoxymethylene)cyanoacetate (200 g, 1.18 mol) and ethanol (100 g) were mixed and added over about 1 hour with stirring at about 80° C. After about 2 hours the reaction was completed to give 5-amino-4-ethoxycarbonyl-1-(2′-hydroxyethyl)-pyrazole (I) as evidenced by thin-layer chromatography (ethyl acetate:methanol 7:2, silica gel). The 4-ethoxycarbonyl group was hydrolyzed to the 4-carboxylic acid group by the addition of a solution of sodium hydroxide (60 g) dissolved in water (120 g), followed by refluxing for 3 hours while ethanol was removed by distillation. The pH of the resulting solution then was adjusted at about 0-25° C. to about 4 by the addition of 32% hydrochloric acid, whereupon the tan/yellow product, 5-amino-4-carboxy-1-(2′-hydroxyethyl)pyrazole (II) began to crystallize. After being cooled and stirred at about 0-50° C. for two hours, the reaction mixture was filtered and the solid was collected for use in the next step without drying. On a dry basis, the weight yield was 145 g, 72% of the theoretical yield based on ethyl (ethoxymethylene)cyanoacetate.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.